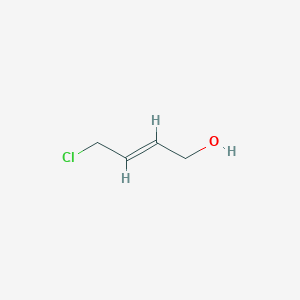

trans-4-Chlor-2-buten-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

trans-4-Chloro-2-butene-1-OL is an organic compound with the chemical formula C4H7ClOThis compound appears as a white crystalline solid with a melting point of approximately 45-46 degrees Celsius and a boiling point of about 167 degrees Celsius

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

trans-4-Chloro-2-butene-1-OL is widely utilized as an intermediate in organic synthesis due to its reactivity. It serves as a precursor for the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its dual functionality (alkene and alcohol) allows it to participate in diverse chemical reactions such as:

- Nucleophilic substitution

- Addition reactions

- Elimination reactions

Biological Research

This compound is studied in biological contexts for its interactions with enzymes and other biological molecules. It acts as a model compound for investigating enzyme-catalyzed reactions involving halogenated alcohols, providing insights into the mechanisms of enzymatic transformations.

Medicinal Chemistry

Research is ongoing to explore the potential therapeutic applications of trans-4-Chloro-2-butene-1-OL and its derivatives. Its unique structure makes it a candidate for drug development, particularly as a precursor for synthesizing biologically active compounds.

Industrial Applications

In industrial settings, trans-4-Chloro-2-butene-1-OL is employed in the production of polymers, resins, and other materials. Its ability to undergo various chemical transformations makes it a valuable building block in material science.

Case Studies and Research Findings

Case Study 1: Organic Synthesis of Pharmaceuticals

A study demonstrated the use of trans-4-Chloro-2-butene-1-OL as a key intermediate in synthesizing anti-inflammatory agents. The compound's reactivity facilitated the formation of complex structures that exhibited desired pharmacological properties.

Case Study 2: Enzyme Interaction Studies

Research involving this compound highlighted its role in understanding enzyme-catalyzed reactions. By utilizing trans-4-Chloro-2-butene-1-OL, scientists were able to elucidate mechanisms of halogenated alcohol metabolism, contributing valuable knowledge to biochemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: trans-4-Chloro-2-butene-1-OL can be synthesized through various methods. One common method involves the reaction of 3-chloro-2-buten-1-ol with an appropriate base. The reaction typically involves the use of ether as a solvent and anhydrous magnesium sulfate as a drying agent. The ether is removed by distillation, and the residue is distilled to yield the desired product .

Industrial Production Methods: In industrial settings, the production of trans-4-Chloro-2-butene-1-OL may involve more scalable methods, such as the chlorination of butene followed by hydrolysis. The specific conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: trans-4-Chloro-2-butene-1-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various haloalcohol derivatives.

Wirkmechanismus

The mechanism of action of trans-4-Chloro-2-butene-1-OL involves its reactivity due to the presence of both a halogen and a hydroxyl group. The chlorine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can undergo oxidation or reduction. These reactions can lead to the formation of various intermediates and products, which can interact with molecular targets and pathways in biological systems .

Vergleich Mit ähnlichen Verbindungen

cis-4-Chloro-2-butene-1-OL: The cis isomer of the compound, which has different spatial arrangement of the chlorine and hydroxyl groups.

4-Chloro-1-butanol: A similar compound with the chlorine atom at a different position on the carbon chain.

2-Chloro-2-butene-1-OL: Another isomer with the chlorine atom attached to a different carbon atom.

Uniqueness: trans-4-Chloro-2-butene-1-OL is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. The trans configuration can lead to different physical and chemical properties compared to its cis isomer and other similar compounds .

Biologische Aktivität

trans-4-Chloro-2-butene-1-OL is an organic compound with significant biological activity, primarily due to its structural features, including a hydroxyl group and a chlorine atom. This article explores the compound's biological interactions, mechanisms of action, and potential applications in various fields, supported by relevant data and findings.

Chemical Structure and Properties

Molecular Formula: C4H7ClO

Molar Mass: 106.55 g/mol

CAS Number: 1576-93-8

Structural Characteristics:

- Contains a double bond between the second and third carbon atoms.

- Features a hydroxyl (-OH) group and a chlorine atom attached to the fourth carbon.

The biological activity of trans-4-Chloro-2-butene-1-OL is attributed to its ability to engage in various chemical reactions:

- Nucleophilic Substitution: The chlorine atom serves as a target for nucleophilic attack, facilitating the formation of different substituted products.

- Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding, influencing the compound's interactions with biological macromolecules.

- Oxidation and Reduction Reactions: The compound can undergo oxidation to form aldehydes or carboxylic acids and reduction to yield saturated alcohols.

These reactions highlight its potential as an intermediate in organic synthesis and its role in biochemical processes.

Biological Interactions

Research indicates that trans-4-Chloro-2-butene-1-OL may influence various biological pathways:

- Enzyme Interaction: It is utilized in studies examining enzyme-catalyzed reactions involving halogenated alcohols, providing insights into enzymatic transformations.

- Irritant Effects: The compound exhibits irritant properties on mucous membranes and skin, classified as harmful upon inhalation, skin contact, and ingestion. This suggests activation of sensory neurons involved in pain responses .

Applications in Research and Industry

Trans-4-Chloro-2-butene-1-OL is explored for several applications:

- Organic Synthesis: Acts as an intermediate for synthesizing other chlorinated compounds and alcohols .

- Pharmaceutical Development: Investigated for potential therapeutic applications, including its use as a precursor in drug synthesis.

- Industrial Use: Employed in producing polymers, resins, and other industrial chemicals due to its reactivity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of trans-4-Chloro-2-butene-1-OL:

Comparison with Similar Compounds

To better understand the unique properties of trans-4-Chloro-2-butene-1-OL, it can be compared with structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Chloro-2-butene | Lacks hydroxyl group; less reactive | Limited biological interactions |

| 2-Buten-1-ol | Contains hydroxyl but lacks chlorine | Moderate reactivity; some interactions |

| cis-4-Chloro-2-butene | Geometric isomer; different reactivity | Potentially different biological effects |

Eigenschaften

IUPAC Name |

(E)-4-chlorobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.